2-Imino-6-(4-methylphenyl)pyran-3-carbonitrile;perchloric acid
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Overview
Description
2-Imino-6-(4-methylphenyl)pyran-3-carbonitrile;perchloric acid is a heterocyclic compound that has garnered significant attention due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyran ring fused with an imino group and a carbonitrile group, along with a perchloric acid moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-6-(4-methylphenyl)pyran-3-carbonitrile typically involves a multicomponent reaction (MCR) approach. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions. Catalysts such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts have been employed to facilitate the reaction . The reaction is often carried out under solvent-free conditions or in environmentally benign solvents to enhance efficiency and reduce environmental impact .
Industrial Production Methods
Industrial production of this compound may involve scaling up the multicomponent reaction approach. The use of continuous flow reactors and advanced catalytic systems can improve yield and purity while minimizing waste and energy consumption. The choice of catalysts and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Imino-6-(4-methylphenyl)pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and specific catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives .
Scientific Research Applications
2-Imino-6-(4-methylphenyl)pyran-3-carbonitrile has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 2-Imino-6-(4-methylphenyl)pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s imino and carbonitrile groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Imino-6-(4-methylphenyl)pyran-3-carbonitrile can be compared with other similar compounds, such as:
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure but differ in the substituents on the pyran ring.
2-Amino-3-cyano-4H-chromenes: These compounds have a chromene ring instead of a pyran ring and exhibit different pharmacological properties.
Pyrano[3,2-b]pyran derivatives: These compounds have a fused pyran ring system and are used in various synthetic and medicinal applications.
The uniqueness of 2-Imino-6-(4-methylphenyl)pyran-3-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
62090-51-1 |
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Molecular Formula |
C13H11ClN2O5 |
Molecular Weight |
310.69 g/mol |
IUPAC Name |
2-imino-6-(4-methylphenyl)pyran-3-carbonitrile;perchloric acid |
InChI |
InChI=1S/C13H10N2O.ClHO4/c1-9-2-4-10(5-3-9)12-7-6-11(8-14)13(15)16-12;2-1(3,4)5/h2-7,15H,1H3;(H,2,3,4,5) |
InChI Key |
XMPOOIBRTGPKAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C(=N)O2)C#N.OCl(=O)(=O)=O |
Origin of Product |
United States |
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